1-Chloro-2-fluoro-5-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-5-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5ClFI and a molecular weight of 270.47 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-methylbenzene can be achieved through various synthetic routes. One common method involves the halogenation of 4-methylbenzene (toluene) derivatives. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom to the benzene ring using reagents such as hydrogen fluoride (HF) or other fluorinating agents.
Chlorination: Addition of a chlorine atom using reagents like chlorine gas (Cl2) or thionyl chloride (SOCl2).
Iodination: Incorporation of an iodine atom using iodine (I2) or iodine monochloride (ICl) under specific reaction conditions.
Industrial production methods may involve bulk synthesis using similar halogenation techniques, optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-fluoro-5-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into different derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-5-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and interactions due to its ability to undergo specific reactions that can be tracked and analyzed.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The presence of multiple halogens can influence the reactivity and selectivity of these reactions. The methyl group can also participate in various transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-5-iodo-4-methylbenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-fluoro-4-methylbenzene: Lacks the iodine atom, making it less versatile in coupling reactions.
1-Chloro-5-fluoro-4-iodo-2-methylbenzene: Similar structure but different positioning of halogens, affecting its reactivity and applications.
1-Bromo-2-fluoro-4-methylbenzene: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of chemical reactions due to the presence of multiple halogens.
Propiedades
Número CAS |
1242339-72-5 |
---|---|
Fórmula molecular |
C7H5ClFI |
Peso molecular |
270.47 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-5-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |
Clave InChI |
BJZGSCBCOSXQCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.